

A Comprehensive Technical Guide to Feruloylated Flavonoid Glycosides

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Compound of Interest		
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This technical guide provides an in-depth review of feruloylated flavonoid glycosides, a unique class of polyphenolic compounds characterized by a flavonoid core, a sugar moiety, and an ester-linked ferulic acid group. This acylation can significantly modify the parent flavonoid's physicochemical properties and biological activities, making these compounds a subject of growing interest in pharmacology and drug development. This document covers their structural characterization, synthesis, biological activities—supported by quantitative data—and the molecular mechanisms underlying their effects. Detailed experimental protocols for key assays are also provided.

Introduction to Feruloylated Flavonoid Glycosides

Feruloylated flavonoid glycosides are naturally occurring secondary metabolites found in various plants. Structurally, they consist of a flavonoid aglycone (such as quercetin or kaempferol) linked to a sugar molecule (like glucose or rhamnose), which is in turn esterified with ferulic acid. This feruloyl group, a derivative of cinnamic acid, enhances the lipophilicity and stability of the flavonoid glycoside, which can influence its absorption, bioavailability, and interaction with biological targets.[1] These modifications often result in potent biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2]

Synthesis and Structural Characterization



The structural elucidation of feruloylated flavonoid glycosides relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguously identifying these complex structures.[3]

Structural Characterization

- Mass Spectrometry (MS): Tandem MS (MS/MS) is crucial for identifying the aglycone, the sugar sequence, and the acyl group. Fragmentation analysis typically shows the neutral loss of the sugar and acyl moieties, helping to pinpoint the locations of glycosylation and acylation.[3][4][5] High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide
 detailed information about the structure. The signals from the flavonoid skeleton, the sugar
 protons (especially the anomeric proton), and the characteristic signals of the feruloyl group
 (including the vinyl protons and methoxy group) allow for complete structural assignment.
 2D-NMR experiments like HMBC and HSQC are used to establish the connectivity between
 the flavonoid, the sugar, and the feruloyl moiety.[6]

Table 1: Representative Spectroscopic Data for a Feruloylated Flavonoid Glycoside (Tiliroside)

Compound Formula	Key ¹H-NMR Signals (in CD₃OD)	Key ¹³C-NMR Signals (in CD₃OD)	Mass Spec (m/z)
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| Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)- β -D-glucoside)* | C₃₀H₂₆O₁₃ | Kaempferol: δ 8.05 (2H, d, H-2',6'), 6.90 (2H, d, H-3',5'), 6.38 (1H, d, H-8), 6.19 (1H, d, H-6). Glucose: δ 5.24 (1H, d, H-1"). Coumaroyl: δ 7.45 (2H, d), 6.80 (2H, d), 7.63 (1H, d), 6.35 (1H, d). | Kaempferol: δ 158.5 (C-5), 160.2 (C-4'), 179.4 (C-4). Glucose: δ 104.8 (C-1"). Coumaroyl: δ 168.9 (C=O), 146.9, 116.8 (vinyl CH). | 593 [M-H]⁻ |

*Note: Tiliroside is acylated with p-coumaric acid, a close structural analog of ferulic acid. Specific data for a feruloylated flavonoid glycoside was not available in the search results, but this serves as a representative example of the data type.

Synthesis and Extraction



Feruloylated flavonoid glycosides can be obtained through extraction from plant sources or via enzymatic synthesis.

- Extraction: Traditional methods like maceration and Soxhlet extraction using solvents such as methanol or ethanol are commonly employed to extract these compounds from dried plant material.[7]
- Enzymatic Synthesis: Lipases are often used to catalyze the transesterification reaction between a flavonoid glycoside and a ferulic acid ester (e.g., ethyl ferulate) in a non-aqueous solvent system. This method offers high regioselectivity, attaching the feruloyl group to a specific hydroxyl position on the sugar.[1]

Biological Activities and Quantitative Data

These compounds exhibit a range of biological activities, which are summarized below with available quantitative data.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of flavonoids, and the addition of a feruloyl group can modulate this activity. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Tiliroside

Compound	Assay	IC ₅₀ (μΜ)	Reference
Tiliroside	DPPH radical scavenging	6.0	[8]
Tiliroside	Superoxide radical scavenging	21.3	[8]
Tiliroside	Enzymatic lipid peroxidation inhibition	12.6	[8]
Tiliroside	Non-enzymatic lipid peroxidation inhibition	28.0	[8]



| Ferulic Acid | DPPH radical scavenging | 9.9 (µg/mL) |[9] |

IC₅₀ is the concentration required to achieve 50% of the maximal effect.

Anti-inflammatory Activity

Feruloylated flavonoid glycosides can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators. Tiliroside has been shown to possess significant anti-inflammatory effects both in vitro and in vivo.[8]

Table 3: Anti-inflammatory Activity of Tiliroside

Compound	Model / Assay	Metric	Value	Reference
Tiliroside	TPA-induced mouse ear inflammation	ED ₅₀	357 μ g/ear	[8]

| Tiliroside | Phospholipase A2-induced mouse paw edema | ED50 | 35.6 mg/kg |[8] |

ED₅₀ is the dose required to achieve 50% of the maximal effect.

Enzyme Inhibitory Activity

Flavonoids are known inhibitors of various enzymes. While specific data for feruloylated flavonoid glycosides is sparse, related acylated flavonoids show potent inhibition of enzymes like α -glucosidase and acetylcholinesterase.[1] For comparison, the inhibitory activity of non-acylated flavonoid glycosides on angiotensin-converting enzyme (ACE) is presented.

Table 4: Enzyme Inhibitory Activity of Related Flavonoid Glycosides



Compound	Enzyme	IC ₅₀ (μΜ)	Reference
Rutin (Quercetin 3- O-glycoside)	Angiotensin- Converting Enzyme (ACE)	64	[10]
Rhoifolin (Apigenin 7- O-glycoside)	Angiotensin- Converting Enzyme (ACE)	183	[10]

| Quercetin-3-O-glucoside | Angiotensin-Converting Enzyme (ACE) | ~143.5 |[11] |

Mechanisms of Action & Signaling Pathways

The biological effects of feruloylated flavonoid glycosides are mediated through their interaction with key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

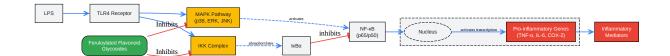
Modulation of NF-κB and MAPK Signaling Pathways

Inflammation is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[12] Lipopolysaccharide (LPS) from bacteria is a common inflammatory stimulus that activates these pathways in immune cells like macrophages.

Flavonoids, and specifically ferulic acid, have been shown to inhibit the activation of NF- κ B.[13] [14] This is achieved by preventing the degradation of its inhibitor, $I\kappa B\alpha$, thereby blocking the translocation of the active NF- κ B p65 subunit to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6.[13] [15]

Similarly, flavonoids can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[16][17][18] Since the MAPK pathway is upstream of NF-κB activation, its inhibition contributes to the overall anti-inflammatory effect.[16]





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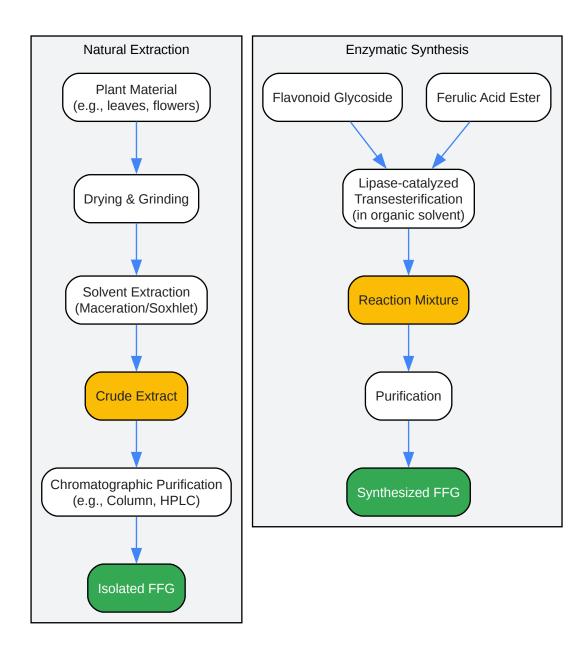
Caption: Inhibition of LPS-induced inflammatory pathways by feruloylated flavonoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of feruloylated flavonoid glycosides.

Extraction and Synthesis Workflow





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Caption: General workflow for obtaining feruloylated flavonoid glycosides (FFG).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

 Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]



- Sample Preparation: Dissolve the test compound (feruloylated flavonoid glycoside) and a positive control (e.g., ascorbic acid) in methanol to create a series of dilutions.[19]
- Reaction: In a 96-well plate, add 100 μL of each sample dilution to a well. Add 100 μL of the
 DPPH working solution to each well. A blank well should contain 100 μL of methanol and 100
 μL of the DPPH solution.[19]
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of scavenging activity using the formula: %
 Scavenging = [(Abs_control Abs_sample) / Abs_control] x 100
- IC₅₀ Determination: Plot the scavenging percentage against the sample concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[20]

Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This cell-based assay evaluates the ability of a compound to inhibit the production of inflammatory mediators.

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[13]
- Treatment: Remove the medium. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 100-1000
 ng/mL to induce an inflammatory response. Include a vehicle control (no LPS, no compound)
 and a positive control (LPS only).[13][14]
- Incubation: Incubate the plate for 18-24 hours.



- · Analysis of Inflammatory Mediators:
 - Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay. Read the absorbance at 540 nm.
 [21]
 - Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[9]
- IC₅₀ Determination: Calculate the percentage inhibition of NO or cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric or spectrophotometric assay measures the inhibition of ACE, a key enzyme in blood pressure regulation.

- Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer, pH 8.3), ACE enzyme solution (e.g., 100 mU/mL), and the substrate solution (e.g., Hippuryl-His-Leu or a fluorogenic substrate).[22][23]
- Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Captopril).[22]
- Reaction Setup: In a 96-well plate, add the test compound dilution, followed by the ACE enzyme solution. Pre-incubate at 37°C for 5-10 minutes.[22][23]
- Initiate Reaction: Add the substrate solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop Reaction: Terminate the reaction by adding a stop solution, such as 1 M HCl.[22]
- Measurement:
 - Spectrophotometric Method: Extract the product (hippuric acid) with ethyl acetate,
 evaporate the solvent, re-dissolve in water, and measure the absorbance at 228 nm.[22]



- Fluorometric Method: If using a fluorogenic substrate, measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).
- Calculation and IC₅₀ Determination: Calculate the percentage of ACE inhibition for each sample concentration and determine the IC₅₀ value.[10]

Conclusion

Feruloylated flavonoid glycosides represent a promising class of natural products with significant therapeutic potential. The addition of a feruloyl moiety often enhances the biological profile of the parent flavonoid glycoside, particularly in terms of antioxidant and anti-inflammatory activities. Their mechanism of action, involving the modulation of critical inflammatory signaling pathways like NF-kB and MAPK, positions them as strong candidates for the development of new drugs for inflammatory diseases. Further research is warranted to explore the full spectrum of their biological activities, establish detailed structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The standardized protocols provided herein offer a robust framework for the continued investigation of these valuable compounds.

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